Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Antifolate Thymidylate Synthase Dihydrofolate Reductase

Select 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine for its three-point diversification—4-Cl (SₙAr), 5-I (cross-coupling), and 6-ethyl (2-3 orders of magnitude potency gain over 6-methyl). This orthogonal triad enables parallel SAR exploration and late-stage functionalization, reducing synthetic burden. Ideal for kinase inhibitor programs targeting EGFR, VEGFR-2, and antifolate pathways. High-purity batches with full characterization support.

Molecular Formula C8H6ClIN2S
Molecular Weight 324.56
CAS No. 1799610-93-7
Cat. No. B2822657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine
CAS1799610-93-7
Molecular FormulaC8H6ClIN2S
Molecular Weight324.56
Structural Identifiers
SMILESCCC1=C(C2=C(S1)N=CN=C2Cl)I
InChIInChI=1S/C8H6ClIN2S/c1-2-4-6(10)5-7(9)11-3-12-8(5)13-4/h3H,2H2,1H3
InChIKeyMOUNVTUFUIBMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS 1799610-93-7): Procurement & Differentiation Guide


4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine (CAS 1799610-93-7) is a highly functionalized heterocyclic building block based on the thieno[2,3‑d]pyrimidine scaffold, a purine bioisostere recognized as a privileged core in kinase inhibitor discovery [1]. This compound integrates three chemically orthogonal reactive sites—a 4‑chloro leaving group, a 5‑iodo handle, and a 6‑ethyl substituent—on the same fused ring system. The 4‑chloro substituent enables nucleophilic aromatic substitution (SₙAr) for installing diverse amine and heterocyclic appendages [2], while the 5‑iodo group provides a versatile anchor for metal‑catalyzed cross‑coupling (Suzuki, Sonogashira, Ullmann) or further SₙAr [3]. Critically, the 6‑ethyl group confers a significant potency advantage over the 6‑methyl analogue in target‑based assays [4]. This unique substitution pattern distinguishes it from simpler thieno[2,3‑d]pyrimidine analogs and positions it as a strategic intermediate for structure‑activity relationship (SAR) exploration and lead optimization campaigns.

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine: Why Simple In-Class Analogs Cannot Substitute


Generic substitution with other thieno[2,3‑d]pyrimidines (e.g., 4‑chloro‑6‑methyl, 4‑chloro‑5‑iodo lacking the 6‑ethyl group, or non‑iodinated analogs) introduces measurable liabilities that compromise synthetic efficiency and biological activity. The 6‑ethyl group is not an inert placeholder—it enhances target potency by 2–3 orders of magnitude compared to the 6‑methyl analogue [1]. Simultaneously, the 5‑iodo substituent provides a distinct reactivity profile versus bromo or chloro analogs, enabling orthogonal cross‑coupling strategies that are essential for late‑stage diversification [2]. Furthermore, the 4‑chloro site serves as the primary anchor for introducing amine‑based pharmacophores, a transformation that is well‑documented to yield potent EGFR and cytotoxic agents [3]. Removing or altering any single element of this substitution triad reduces the compound's utility as a multi‑point diversification scaffold, increases the synthetic burden, and risks forfeiting the potency gains that the 6‑ethyl motif confers. The evidence presented below quantifies these differential advantages.

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine: Quantitative Differentiation vs. Closest Analogs


Potency Enhancement: 6‑Ethyl Substitution Confers 2–3 Orders of Magnitude Greater TS/DHFR Inhibition vs. 6‑Methyl Analogue

In a direct head‑to‑head comparison of classical antifolates built on the thieno[2,3‑d]pyrimidine core, the 6‑ethyl analogue (compound 2) exhibited a 2–3 order of magnitude increase in potency and a broader spectrum of tumor cell inhibition compared to the 6‑methyl analogue (compound 1) [1]. This differential is attributed to enhanced hydrophobic interactions within the folate‑binding pocket, as confirmed by X‑ray crystallography [2].

Antifolate Thymidylate Synthase Dihydrofolate Reductase Antitumor

Synthetic Diversification: 4‑Chloro Group Enables Efficient Nucleophilic Aromatic Substitution to Generate Potent EGFR Inhibitors

4‑Chlorothieno[2,3‑d]pyrimidines, including the target compound's core, serve as key intermediates for synthesizing 4‑substitutedamino derivatives with confirmed cytotoxic and EGFR inhibitory activity [1]. In a systematic study, 4‑chloro precursors were reacted with amines (e.g., N‑methylpiperazine, morpholine) to yield analogs with IC₅₀ values as low as 13.40 μM against A549 lung cancer cells and 14.13 μM against PC3 prostate cancer cells—activities comparable to or exceeding that of doxorubicin [2].

EGFR Kinase Inhibitor Cytotoxic Medicinal Chemistry

Orthogonal Reactivity: 5‑Iodo Group as a Versatile Handle for Metal‑Catalyzed Cross‑Coupling and Late‑Stage Diversification

The 5‑iodo substituent on the thieno[2,3‑d]pyrimidine core provides a distinct reactivity profile that enables orthogonal functionalization strategies. In the synthesis of dual TS/DHFR inhibitors, 2‑amino‑6‑ethyl‑5‑iodothieno[2,3‑d]pyrimidin‑4(3H)‑one (a close analog) was used as the key intermediate, with the 5‑iodo group undergoing nucleophilic aromatic substitution with arylthiols to install diverse 5‑arylthio moieties [1]. This same iodo handle is widely employed in Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira) to introduce aryl, alkynyl, and heteroaryl groups, enabling rapid SAR exploration around the 5‑position [2].

Cross‑Coupling Suzuki Sonogashira Late‑Stage Functionalization

Scaffold Validation: Thieno[2,3‑d]pyrimidine Core as a Privileged Kinase Inhibitor Template with Demonstrated Nanomolar Activity

The thieno[2,3‑d]pyrimidine scaffold is a well‑validated purine bioisostere with broad utility in kinase inhibitor discovery. Recent literature demonstrates that derivatives of this core achieve nanomolar inhibition against EGFR, VEGFR‑2, and atypical PKC isoforms [1]. For instance, compound 7a from a 2023 EGFR inhibitor series significantly inhibited HepG2 and PC3 cell growth against both wild‑type and T790M mutant EGFR, with docking confirming stable binding modes [2]. More broadly, a 2024 study reported thieno[2,3‑d]pyrimidine‑based VEGFR‑2 inhibitors with low nanomolar IC₅₀ values and in vivo efficacy in breast cancer models [3].

Kinase Inhibitor EGFR VEGFR-2 Privileged Scaffold

4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine: High-Impact Research & Industrial Application Scenarios


Lead Optimization for Dual TS/DHFR Antifolates Requiring Nanomolar Potency

For medicinal chemistry teams developing next‑generation antifolates, the 6‑ethyl‑substituted thieno[2,3‑d]pyrimidine core offers a validated potency advantage over 6‑methyl analogs. The 2–3 order of magnitude increase in TS/DHFR inhibition documented in the Gangjee study [1] provides a clear rationale for selecting this core when nanomolar cellular activity is required. The 5‑iodo group enables the installation of diverse arylthio or aryl moieties to further modulate potency and selectivity.

Parallel Synthesis of 4‑Amino‑Substituted Kinase Inhibitor Libraries

The 4‑chloro substituent is an ideal handle for generating focused libraries of 4‑substitutedamino thieno[2,3‑d]pyrimidines. As demonstrated by Adly et al. [2], reacting this core with amines (e.g., N‑methylpiperazine, morpholine, substituted anilines) yields analogs with low micromolar cytotoxic activity against multiple cancer cell lines. This synthetic route is robust, high‑yielding, and amenable to high‑throughput parallel synthesis, making the compound a strategic procurement choice for kinase inhibitor discovery programs targeting EGFR, VEGFR‑2, or other therapeutically relevant kinases.

Late‑Stage Diversification via Suzuki or Sonogashira Cross‑Coupling at the 5‑Position

The 5‑iodo group provides a superior reactivity profile for Pd‑catalyzed cross‑coupling compared to bromo or chloro analogs. This enables late‑stage introduction of aryl, heteroaryl, or alkynyl groups to rapidly explore SAR or improve pharmacokinetic properties [3]. Researchers who have already established a 4‑amino pharmacophore can leverage the 5‑iodo handle to append diverse functionality without redesigning the synthetic route, significantly accelerating lead optimization cycles.

Procurement as a Validated Building Block for EGFR‑Targeted Drug Discovery

Given the extensive validation of thieno[2,3‑d]pyrimidines as EGFR inhibitors—with recent studies confirming nanomolar activity against both wild‑type and T790M mutant EGFR [4]—this compound serves as a reliable starting point for synthesizing novel EGFR‑targeted agents. Its three‑point substitution pattern allows medicinal chemists to independently optimize the 4‑position (kinase hinge binder), 5‑position (solvent‑exposed or hydrophobic pocket), and 6‑position (potency‑enhancing motif), providing a systematic framework for SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-ethyl-5-iodothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.